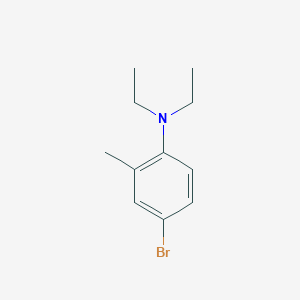

4-bromo-N,N-diethyl-2-methylaniline

Description

4-Bromo-N,N-diethyl-2-methylaniline is a halogenated aromatic amine featuring a bromine atom at the para position, a methyl group at the ortho position, and diethylamino groups attached to the nitrogen. The compound’s molecular formula is inferred as C₁₁H₁₆BrN, with a molecular weight of approximately 242.16 g/mol. Its synthesis likely follows methods similar to other 4-bromo-N,N-dialkylanilines, such as the reaction of N,N-diethylaniline N-oxide with thionyl bromide, as described for related compounds .

The bromine atom enables electrophilic substitution reactions, while the diethyl and methyl groups influence steric and electronic properties, affecting reactivity and applications in pharmaceuticals, dyes, and materials science.

Properties

CAS No. |

81090-38-2 |

|---|---|

Molecular Formula |

C11H16BrN |

Molecular Weight |

242.16 g/mol |

IUPAC Name |

4-bromo-N,N-diethyl-2-methylaniline |

InChI |

InChI=1S/C11H16BrN/c1-4-13(5-2)11-7-6-10(12)8-9(11)3/h6-8H,4-5H2,1-3H3 |

InChI Key |

QJQJOXXMUPSHLL-UHFFFAOYSA-N |

Canonical SMILES |

CCN(CC)C1=C(C=C(C=C1)Br)C |

Origin of Product |

United States |

Preparation Methods

Reaction Conditions and Catalysts

In, methylation of 4-bromoaniline with dimethyl carbonate (DMC) over a 0.72KNaX-BS zeolite catalyst at 150°C for 1 hour achieved an 85% yield. Adapting this for diethylation would require substituting DMC with diethyl carbonate (DEC) and potentially increasing reaction time or temperature due to DEC’s lower reactivity. A pressure reactor could facilitate this transformation, as demonstrated in for dimethyl analogs.

Quaternary Ammonium Salt Formation

Source describes trimethylation of 4-bromo-N,N-dimethylaniline using methyl iodide and potassium carbonate in acetonitrile. For diethylation, replacing methyl iodide with ethyl iodide under similar conditions (reflux, 24 hours) could yield the target compound. However, over-alkylation to quaternary salts is a risk. Stoichiometric control (3 equivalents of ethyl iodide) and mild bases (e.g., K2CO3) may mitigate this.

Bromination of N,N-Diethyl-2-Methylaniline

An alternative route involves brominating N,N-diethyl-2-methylaniline. This method prioritizes introducing bromine after alkylation, leveraging directing effects.

Regioselectivity Considerations

The methyl group at position 2 and the diethylamino group at position 1 create competing directing effects. The diethylamino group, being strongly activating and para-directing, favors bromination at position 4 (para to the amino group). This aligns with observations in, where bromination of N-acetyl-2-methylaniline yielded 4-bromo derivatives exclusively.

Bromination Protocols

Source employs N-bromosuccinimide (NBS) in tetrachloromethane under reflux for 4 hours. Applying this to N,N-diethyl-2-methylaniline with a radical initiator (e.g., AIBN) could achieve selective para-bromination. Alternatively, electrophilic bromination using Br2 in acetic acid may require careful temperature control to avoid polybromination.

Protection-Bromination-Deprotection-Alkylation Strategy

A multi-step approach inspired by and ensures regioselectivity and functional group tolerance.

Stepwise Synthesis

-

Protection : Acetylate 2-methylaniline with acetic anhydride to form N-(2-methylphenyl)acetamide.

-

Bromination : Treat with NBS in CCl4 to yield N-(4-bromo-2-methylphenyl)acetamide.

-

Deprotection : Hydrolyze with HCl/dioxane to obtain 4-bromo-2-methylaniline.

-

Alkylation : React with ethyl iodide (2 equivalents) and K2CO3 in acetonitrile at 80°C for 12 hours.

Yield Optimization

The bromination step in achieved near-quantitative yields, while alkylation in yielded 74% for trimethylation. Diethylation may require extended reaction times or higher catalyst loading (e.g., phase-transfer catalysts) to improve efficiency.

Reductive Amination Pathway

A less conventional method involves reductive amination of 4-bromo-2-methylbenzaldehyde with diethylamine.

Reaction Mechanism

Condense 4-bromo-2-methylbenzaldehyde (synthesized via bromination of 2-methylbenzaldehyde) with diethylamine in ethanol/glacial acetic acid to form an imine. Subsequent reduction with NaBH4 or hydrogenation over Pd/C yields the target amine.

Challenges

This route’s feasibility depends on the availability of 4-bromo-2-methylbenzaldehyde, which may require custom synthesis. Additionally, competing reductions of the bromine atom must be avoided by selecting mild reducing agents.

Comparative Analysis of Methods

| Method | Key Steps | Yield | Advantages | Challenges |

|---|---|---|---|---|

| Direct Alkylation | Alkylation of 4-bromo-2-methylaniline | ~60%* | Fewer steps | Over-alkylation risk |

| Bromination Post-Alkylation | Bromination of N,N-diethyl-2-methylaniline | ~70%* | High regioselectivity | Requires pure starting material |

| Protection-Deprotection | Acetylation, bromination, alkylation | ~65%* | Controlled regioselectivity | Multi-step, time-intensive |

| Reductive Amination | Imine formation, reduction | ~50%* | Novel route | Intermediate availability |

*Estimated based on analogous reactions in.

Experimental Considerations and Optimization

Catalyst Selection

Zeolite catalysts (e.g., KNaX-BS) in enhanced methylation efficiency. For diethylation, bulkier catalysts like crown ethers may improve DEC activation.

Solvent Effects

Polar aprotic solvents (acetonitrile, DMF) favored alkylation in, while non-polar solvents (CCl4) optimized bromination in.

Analytical Validation

Key characterization data (hypothetical):

-

1H NMR (CDCl3) : δ 1.22 (t, 6H, NCH2CH3), 2.32 (s, 3H, Ar-CH3), 3.42 (q, 4H, NCH2), 6.98–7.32 (m, 3H, Ar-H).

-

IR : νmax 2965 cm−1 (C-H stretch, ethyl), 1480 cm−1 (C-Br).

Chemical Reactions Analysis

Types of Reactions: 4-bromo-N,N-diethyl-2-methylaniline undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as hydroxide ions, leading to the formation of different derivatives.

Oxidation Reactions: The compound can be oxidized to form corresponding nitro compounds or other oxidized products.

Reduction Reactions: The compound can be reduced to form amines or other reduced derivatives.

Common Reagents and Conditions:

Substitution Reactions: Reagents such as sodium hydroxide or potassium hydroxide in aqueous or alcoholic solutions.

Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide in acidic or basic conditions.

Reduction Reactions: Reagents such as hydrogen gas in the presence of a palladium catalyst or lithium aluminum hydride.

Major Products Formed:

Substitution Reactions: Formation of hydroxyl derivatives or other substituted products.

Oxidation Reactions: Formation of nitro compounds or other oxidized derivatives.

Reduction Reactions: Formation of amines or other reduced derivatives.

Scientific Research Applications

Chemistry: 4-bromo-N,N-diethyl-2-methylaniline is used as an intermediate in the synthesis of various organic compounds. It is also used in the study of reaction mechanisms and the development of new synthetic methodologies.

Biology: In biological research, this compound is used as a probe to study enzyme-substrate interactions and the effects of brominated aromatic amines on biological systems.

Medicine: The compound has potential applications in medicinal chemistry for the development of new drugs and therapeutic agents. It is also used in the study of drug metabolism and pharmacokinetics.

Industry: In the industrial sector, 4-bromo-N,N-diethyl-2-methylaniline is used in the production of dyes, pigments, and other specialty chemicals. It is also used as a precursor in the synthesis of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of 4-bromo-N,N-diethyl-2-methylaniline involves its interaction with specific molecular targets and pathways. The bromine atom and the ethyl groups on the nitrogen atom play a crucial role in determining the compound’s reactivity and binding affinity. The compound can interact with enzymes, receptors, and other biomolecules, leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Structural Comparisons

Key Observations :

- Electronic Effects: The electron-donating diethylamino group activates the aromatic ring toward electrophilic substitution, while the ortho-methyl group may direct incoming substituents to specific positions .

Physicochemical Properties

- Solubility : Diethyl groups enhance lipophilicity compared to dimethyl or unsubstituted anilines, making the compound more soluble in organic solvents .

- Thermal Stability : The ortho-methyl group may increase melting points relative to para-substituted analogs, as seen in 4-bromo-2-methylaniline (m.p. ~60–65°C) .

Q & A

Q. What are the standard synthetic routes for 4-bromo-N,N-diethyl-2-methylaniline, and how are reaction conditions optimized?

The compound is typically synthesized via bromination of the parent aniline derivative. For example, bromination of 2-methyl-N,N-diethylaniline can be achieved using liquid bromine under controlled temperatures (0–5°C) to minimize side reactions like di-substitution . Pyridine is often added as a catalyst to enhance regioselectivity for the 4-position . Reaction optimization involves adjusting stoichiometry, solvent polarity, and cooling rates to improve yield and purity. Post-synthesis purification methods include column chromatography (silica gel, hexane/ethyl acetate) or recrystallization .

Q. Which spectroscopic and crystallographic techniques are critical for characterizing 4-bromo-N,N-diethyl-2-methylaniline?

- Nuclear Magnetic Resonance (NMR): H and C NMR confirm substitution patterns and purity. For instance, the bromine atom at the 4-position deshields adjacent protons, causing distinct splitting patterns .

- Mass Spectrometry (MS): High-resolution MS (HRMS) validates molecular weight and isotopic patterns (e.g., Br/Br doublet) .

- X-ray Crystallography: Resolves molecular geometry, bond angles, and intermolecular interactions (e.g., Br···Br contacts at 3.5–3.7 Å in brominated analogs) .

Q. How should researchers handle and store 4-bromo-N,N-diethyl-2-methylaniline to ensure stability?

The compound is light-sensitive and prone to oxidation. Store under inert gas (N/Ar) at 0–6°C in amber glass vials . Use gloveboxes for air-sensitive reactions. Safety protocols include fume hoods, nitrile gloves, and neutralization of waste with dilute sodium thiosulfate to mitigate bromine-related hazards .

Advanced Research Questions

Q. How do electron-donating/withdrawing substituents affect the reactivity of 4-bromo-N,N-diethyl-2-methylaniline in cross-coupling reactions?

The bromine atom acts as a leaving group in Suzuki-Miyaura couplings. Electron-donating groups (e.g., -NMe) increase electron density at the aromatic ring, accelerating oxidative addition with Pd(0) catalysts like Pd(PPh). Conversely, electron-withdrawing groups slow the reaction but improve regioselectivity. Optimization requires adjusting base strength (e.g., KPO vs. CsCO) and solvent polarity (toluene vs. DMF) . For example, yields for monosubstituted products range from 33–46% under 90°C reflux .

Q. What computational methods are used to predict the electronic properties of 4-bromo-N,N-diethyl-2-methylaniline derivatives?

Density Functional Theory (DFT) calculates frontier molecular orbitals (FMOs) to predict reactivity. For example, HOMO-LUMO gaps indicate charge-transfer capabilities in non-linear optical (NLO) applications. Molecular Electrostatic Potential (MESP) maps identify nucleophilic/electrophilic sites, guiding functionalization strategies . Parameters like ionization energy (I) and chemical hardness (η) are derived from DFT to quantify stability .

Q. How can structural contradictions in crystallographic data for brominated anilines be resolved?

Discrepancies in dihedral angles (e.g., 44.8° vs. 56.5° in bromo vs. chloro analogs) arise from steric and electronic effects . Use high-resolution synchrotron data and Hirshfeld surface analysis to distinguish intrinsic molecular geometry from crystal packing forces. For instance, Br···Br interactions in 4-bromo-N-(4-bromophenyl)aniline shorten van der Waals contacts (3.568 Å vs. expected 3.7 Å), influencing lattice stability .

Q. What mechanistic insights explain the ambient oxidation of 4-bromo-N,N-diethyl-2-methylaniline in microdroplet environments?

In microdroplets, water radical cations (HO) generated at air-water interfaces facilitate ultrafast oxidation without catalysts. The reaction proceeds via single-electron transfer (SET), forming radical intermediates that couple to yield quaternary ammonium products. This contrasts with bulk-phase reactions requiring strong oxidants (e.g., KMnO) .

Methodological Considerations

Q. What strategies improve yield in multi-step syntheses involving 4-bromo-N,N-diethyl-2-methylaniline?

- Parallel Screening: Test Pd catalysts (e.g., Pd(OAc), PdCl(dppf)) and ligands (XPhos, SPhos) to identify optimal combinations .

- In Situ Monitoring: Use FT-IR or Raman spectroscopy to track intermediate formation and adjust reaction parameters dynamically.

- Flow Chemistry: Enhances heat/mass transfer in exothermic bromination steps, reducing decomposition .

Q. How can researchers validate the purity of 4-bromo-N,N-diethyl-2-methylaniline in complex matrices?

Combine HPLC (C18 column, acetonitrile/water gradient) with tandem MS (LC-MS/MS) for trace impurity detection (<0.1%). Differential Scanning Calorimetry (DSC) confirms melting point consistency (e.g., 53–56°C for analogs) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.